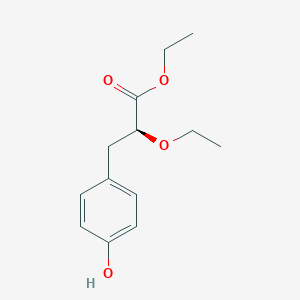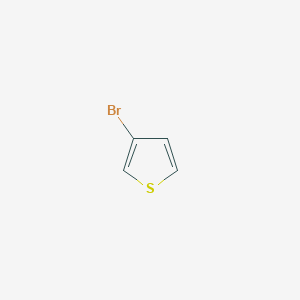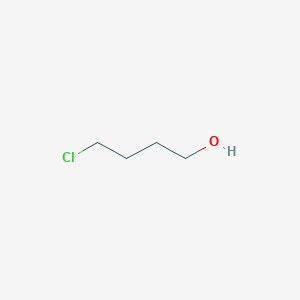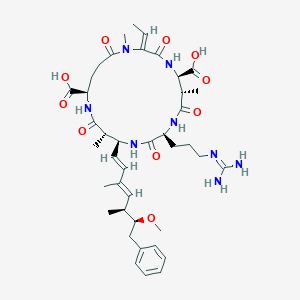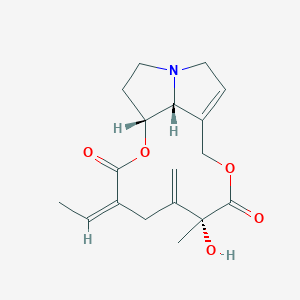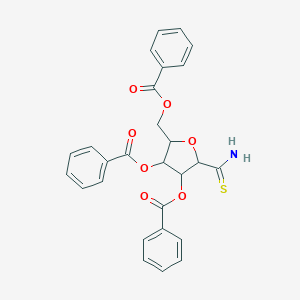
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
描述
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate, also known as DBMB, is a compound that has been used in scientific research for a variety of applications. It is a derivative of benzoic acid, and has been used as a reagent in organic synthesis, as well as for its biological activities. DBMB has been studied for its ability to modulate the activities of enzymes and proteins, as well as its potential to act as an anti-inflammatory agent.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can be achieved through a multi-step reaction involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
2-hydroxymethyl benzoate, thiocarbamide, benzoyl chloride, pyridine, acetic anhydride, sodium bicarbonate, chloroform, ethanol
Reaction
Step 1: 2-hydroxymethyl benzoate is reacted with thiocarbamide in the presence of pyridine to form (2-hydroxymethyl benzoate)thiourea., Step 2: (2-hydroxymethyl benzoate)thiourea is treated with benzoyl chloride and pyridine to yield (2-benzoylamino-2-carboxyethyl)benzoate., Step 3: (2-benzoylamino-2-carboxyethyl)benzoate is reacted with acetic anhydride and sodium bicarbonate to form (2-benzoylamino-2-carboxyethyl)benzoic acid., Step 4: (2-benzoylamino-2-carboxyethyl)benzoic acid is treated with thionyl chloride and ethanol to yield (2-benzoylamino-2-carbonyl)benzoic acid ethyl ester., Step 5: (2-benzoylamino-2-carbonyl)benzoic acid ethyl ester is reacted with chloroform and potassium carbonate to form (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate.
科学研究应用
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as well as for its biological activities. It has been studied for its ability to modulate the activities of enzymes and proteins, as well as its potential to act as an anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been studied for its ability to act as an antioxidant and to reduce the production of reactive oxygen species.
作用机制
The exact mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is not yet fully understood. However, it is believed that (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate acts by modulating the activities of enzymes and proteins, as well as by acting as an anti-inflammatory agent. It is also believed that (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate may act by inhibiting the growth of cancer cells, as well as by acting as an antioxidant and reducing the production of reactive oxygen species.
生化和生理效应
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been studied for its biochemical and physiological effects. It has been shown to modulate the activities of enzymes and proteins, as well as to act as an anti-inflammatory agent. It has also been shown to inhibit the growth of cancer cells, as well as to act as an antioxidant and to reduce the production of reactive oxygen species. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been shown to have anti-fungal and anti-bacterial properties, as well as to have anti-cancer effects.
实验室实验的优点和局限性
The use of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in lab experiments has both advantages and limitations. One advantage of using (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is that it is relatively easy to synthesize, and is relatively inexpensive. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is soluble in organic solvents, making it easy to use in organic synthesis. However, there are some limitations to using (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in lab experiments. For example, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is not water-soluble, and therefore cannot be used in aqueous solutions. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has not been extensively studied, and therefore its mechanism of action and effects are not yet fully understood.
未来方向
There are many potential future directions for the study of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate. For example, further research could be conducted to better understand the mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate, as well as to investigate its potential anti-cancer, anti-fungal, and anti-bacterial properties. Additionally, further research could be conducted to investigate the potential therapeutic applications of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate, as well as to investigate the potential toxicity of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate. Finally, further research could be conducted to investigate the potential uses of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in organic synthesis.
属性
IUPAC Name |
(3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7S/c28-24(36)23-22(35-27(31)19-14-8-3-9-15-19)21(34-26(30)18-12-6-2-7-13-18)20(33-23)16-32-25(29)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H2,28,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTMVNDDGTXBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408604 | |
| Record name | (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |
CAS RN |
57944-10-2 | |
| Record name | NSC326395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



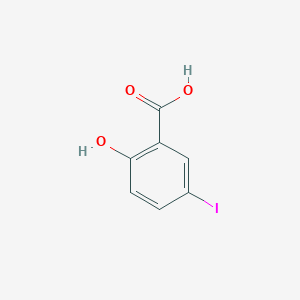
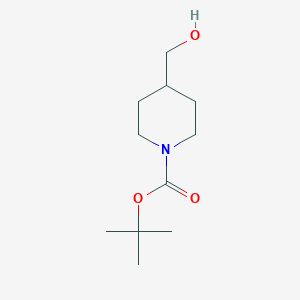

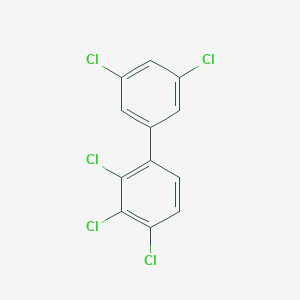
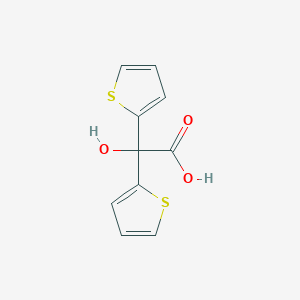
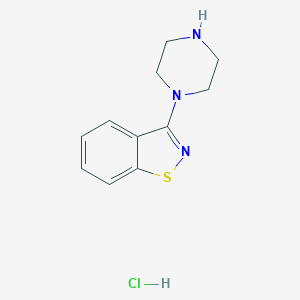
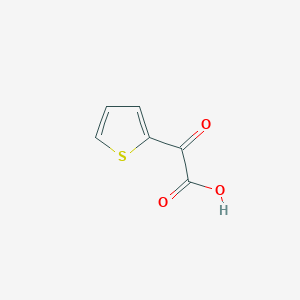
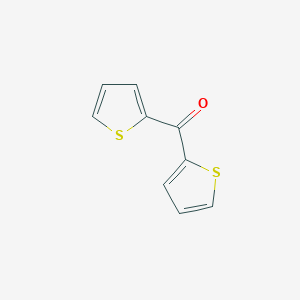
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
